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Compound of Interest

Compound Name: Methyl quinaldate

Cat. No.: B012446 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

characteristics of methyl quinaldate (also known as methyl 2-quinolinecarboxylate). The

information presented herein is compiled from various scientific databases and literature

sources to support research and development activities. This document details the compound's

identity, summarizes its physicochemical properties in tabular format, describes relevant

experimental protocols, and provides a visual representation of the analytical workflow for its

characterization.

Compound Identification and Chemical Structure
Methyl quinaldate is the methyl ester of quinaldic acid. Its chemical structure consists of a

quinoline ring with a methoxycarbonyl group at the 2-position.

IUPAC Name: methyl quinoline-2-carboxylate[1][2]

Synonyms: Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester[1][2]

CAS Number: 19575-07-6[1][2]

Molecular Formula: C₁₁H₉NO₂[3]

Molecular Weight: 187.19 g/mol [1][2]
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Physicochemical Properties
The following tables summarize the available experimental and computed physicochemical

data for methyl quinaldate. It is important to note that experimental values for several key

parameters, including melting and boiling points, are not readily available in the public domain

and are marked as "Not Available".

Table 1: General Physicochemical Data
Property Value Data Type Source

Molecular Formula C₁₁H₉NO₂ - [3]

Molecular Weight 187.19 g/mol - [1][2]

Melting Point Not Available - -

Boiling Point Not Available - -

pKa

Data available in

IUPAC Digitized pKa

Dataset

Experimental [2][4][5][6][7]

Table 2: Solubility and Partitioning Data
Property Value Data Type Source

LogP (Octanol/Water) 1.9 Computed (XLogP3) [1][2]

Aqueous Solubility Not Available - -

Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of methyl
quinaldate. While complete spectra are not provided, key data points from mass spectrometry

are available.

Table 3: Mass Spectrometry Data
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Technique Key Data (m/z) Data Type Source

GC-MS (EI)
129, 128, 157, 101,

130
Experimental [2]

Interpretation of Expected Spectra:

¹H NMR: The proton NMR spectrum of methyl quinaldate is expected to show characteristic

signals for the aromatic protons of the quinoline ring system, likely in the range of 7.5-8.5

ppm. A distinct singlet corresponding to the methyl ester protons (O-CH₃) would be expected

further upfield, typically around 4.0 ppm.

¹³C NMR: The carbon NMR would display signals for the nine carbons of the quinoline ring

and the two carbons of the methyl ester group. The carbonyl carbon of the ester would

appear significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption

bands corresponding to the C=O stretching of the ester group, typically in the region of 1720-

1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.[8][9]

Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of

physicochemical properties. As specific protocols for methyl quinaldate are not widely

published, the following sections describe standard laboratory methodologies that are

applicable.

Synthesis of Methyl Quinaldate
A standard method for the synthesis of methyl quinaldate is the Fischer esterification of

quinaldic acid.
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Synthesis of Methyl Quinaldate via Fischer Esterification

Reactants Reaction Conditions

Products

Quinaldic Acid

Esterification

1 eq.

Methanol

Excess (Solvent)

Acid Catalyst (e.g., H₂SO₄)

Catalytic amount

Reflux

Heat

Methyl Quinaldate Water

Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl quinaldate.

Protocol:

Preparation: Suspend quinaldic acid in an excess of dry methanol in a round-bottom flask

equipped with a reflux condenser.

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated

sulfuric acid, to the mixture.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After cooling, neutralize the mixture with a saturated solution of sodium

bicarbonate.

Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be

further purified by column chromatography or recrystallization.

Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube,

which is then sealed at one end.

Apparatus: The capillary tube is placed in a melting point apparatus, which slowly heats the

sample.

Observation: The temperature at which the solid begins to melt and the temperature at which

it becomes completely liquid are recorded. A narrow melting range (typically 0.5-1°C) is

indicative of a pure compound.

Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the equilibrium solubility of a

compound.

Protocol:

Sample Preparation: An excess amount of the solid compound is added to a known volume

of water or a buffer solution at a specific pH.

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Separation: The undissolved solid is separated from the solution by centrifugation and/or

filtration.

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or
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HPLC.

Determination of LogP (Octanol-Water Partition
Coefficient)
The shake-flask method is also the standard procedure for the experimental determination of

LogP.

Protocol:

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by

shaking them together and allowing the layers to separate.

Partitioning: A known amount of the compound is dissolved in one of the phases, and then a

known volume of the other phase is added. The mixture is shaken until equilibrium is

reached.

Phase Separation: The two phases are separated by centrifugation.

Concentration Analysis: The concentration of the compound in each phase is measured

using an appropriate analytical technique (e.g., HPLC-UV).

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive physicochemical

characterization of a compound such as methyl quinaldate.
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Physicochemical Characterization Workflow
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Caption: General workflow for physicochemical characterization.

Conclusion
This technical guide consolidates the currently available physicochemical data for methyl
quinaldate. While fundamental identifiers and some spectral and computed data are

accessible, there is a notable absence of publicly available experimental data for key properties

such as melting point, boiling point, and aqueous solubility. The provided standard

experimental protocols offer a framework for determining these missing values. For

researchers and drug development professionals, the existing data provides a foundational

understanding of methyl quinaldate, while also highlighting the need for further experimental

characterization to establish a complete and robust physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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